1,3-Dimethylorotic acid

Vue d'ensemble

Description

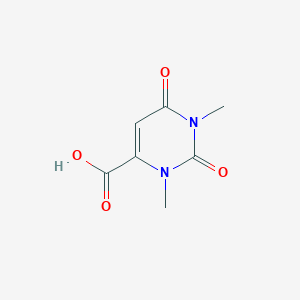

1,3-Dimethylorotic acid is a derivative of orotic acid, a pyrimidine carboxylic acid. It is a heterocyclic compound with the molecular formula C7H8N2O4. This compound is of interest due to its structural similarity to orotic acid, which plays a role in the biosynthesis of pyrimidine nucleotides.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

1,3-Dimethylorotic acid can be synthesized through the methylation of orotic acid. The process involves the reaction of orotic acid with methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate. The reaction typically occurs in an organic solvent such as dimethylformamide or dimethyl sulfoxide under reflux conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures higher yields and purity. The process involves careful control of temperature, pressure, and reaction time to maximize efficiency.

Analyse Des Réactions Chimiques

Types of Reactions

1,3-Dimethylorotic acid undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert it into its corresponding alcohols.

Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols.

Applications De Recherche Scientifique

Chemical Properties and Metabolism

1,3-Dimethylorotic acid is a methylated derivative of orotic acid, characterized by the presence of two methyl groups at the 1 and 3 positions. Its chemical formula is , and it has been identified as a metabolite in various biological systems . The compound plays a role in the metabolism of purines and has been linked to the metabolism of caffeine and its derivatives .

Metabolite in Urine Analysis

This compound is often studied in the context of urine metabolomics. It serves as a biomarker for assessing metabolic pathways influenced by dietary caffeine intake. Recent studies have shown correlations between levels of this compound and urinary flow rates, indicating its potential use in evaluating renal function and hydration status .

Role in Hyperuricemia Studies

In metabolic studies related to hyperuricemia—a condition characterized by elevated uric acid levels—this compound has been identified among various metabolites that change significantly during hyperuricemic states. This highlights its relevance in understanding purine metabolism disorders .

Potential Therapeutic Uses

Research indicates that this compound may have therapeutic potential due to its structural similarity to other pharmacologically active compounds such as theophylline. The compound's ability to affect metabolic pathways suggests it could be explored for treating conditions related to purine metabolism abnormalities or for enhancing diuretic effects .

Caffeine Metabolism

The compound has been implicated in caffeine metabolism studies, where it serves as a significant metabolite. Understanding its role can provide insights into individual variations in caffeine processing and sensitivity, which is crucial for personalized nutrition and health strategies .

Case Studies and Research Findings

Mécanisme D'action

The mechanism of action of 1,3-dimethylorotic acid involves its interaction with enzymes involved in pyrimidine biosynthesis. It acts as a substrate for orotidine 5’-phosphate decarboxylase, which catalyzes the decarboxylation of orotidine monophosphate to form uridine monophosphate. This reaction is crucial for the synthesis of pyrimidine nucleotides, which are essential components of DNA and RNA.

Comparaison Avec Des Composés Similaires

Similar Compounds

Orotic acid: The parent compound, involved in pyrimidine biosynthesis.

5-Fluoroorotic acid: A fluorinated derivative used in antifungal treatments.

6-Azauracil: A structural analog with applications in biochemistry and molecular biology.

Uniqueness

1,3-Dimethylorotic acid is unique due to its specific methylation pattern, which affects its chemical reactivity and biological activity. Its structural similarity to orotic acid allows it to participate in similar biochemical pathways, making it a valuable compound for research and industrial applications.

Activité Biologique

1,3-Dimethylorotic acid (DMO) is a derivative of orotic acid and has garnered attention for its potential biological activities. This compound is involved in various metabolic pathways and has implications in pharmacology and biochemistry. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.

- Molecular Formula : C7H8N4O3

- Molecular Weight : 196.1634 g/mol

- Stereochemistry : Achiral

- InChIKey : OTSBKHHWSQYEHK-UHFFFAOYSA-N

This compound exhibits several biological activities primarily through its role as a metabolite in various biochemical pathways:

- Metabolism : DMO is a product of theophylline metabolism and plays a role in purine metabolism. It is involved in the synthesis of nucleotides and nucleic acids, which are crucial for cellular functions .

- Antioxidant Activity : DMO has been shown to scavenge hydroxyl radicals in cell-free assays, indicating its potential as an antioxidant. In studies, it inhibited lipid peroxidation by up to 77% when induced by t-butyl hydroperoxide .

- Cell Cycle Regulation : DMO influences cell cycle dynamics and has been linked to apoptosis and autophagy processes, suggesting its role in cancer biology .

Biological Activity and Therapeutic Potentials

The biological activity of this compound can be summarized as follows:

| Activity Type | Description |

|---|---|

| Antioxidant | Scavenges free radicals; inhibits lipid peroxidation |

| Metabolite Role | Involved in nucleotide synthesis; affects purine metabolism |

| Cell Cycle Regulation | Modulates apoptosis and autophagy pathways |

| Potential Therapeutics | Investigated for anti-inflammatory effects and metabolic disorders |

Case Studies

Several studies have highlighted the biological significance of this compound:

- Theophylline Metabolism Study :

- Antioxidant Effects :

- Cancer Research :

Propriétés

IUPAC Name |

1,3-dimethyl-2,6-dioxopyrimidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O4/c1-8-4(6(11)12)3-5(10)9(2)7(8)13/h3H,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXDYFTWNWCMEOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=O)N(C1=O)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90407625 | |

| Record name | 1,3-Dimethylorotic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90407625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4116-38-5 | |

| Record name | 1,3-Dimethylorotic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90407625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-Dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-4-pyrimidinecarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Why is 1,3-dimethylorotic acid chosen as a model for studying ODCase?

A: this compound and its analogues offer a simplified system for mimicking the decarboxylation reaction catalyzed by ODCase. [, , ] This is because the N1 and N3 positions of the pyrimidine ring in this compound are methylated. This methylation prevents interference from potential protonation events at these positions, allowing researchers to focus on the key catalytic steps involving the carboxyl group at position 6.

Q2: How do experimental 13C kinetic isotope effects contribute to our understanding of the decarboxylation mechanism?

A: A comprehensive analysis of 13C kinetic isotope effects for this compound decarboxylation supports a mechanism involving protonation at the O-4 position of the pyrimidine ring. [] This finding contrasts with the uncatalyzed reaction, where the isotope effect is significantly smaller, implying a potential difference between the enzyme-catalyzed and uncatalyzed mechanisms. []

Q3: What is the significance of studying the stability of the 6-carbanion in uracil analogues derived from this compound?

A: Determining the pKa values of the 6-CH groups in uracil analogues like N-methyl-2-pyridone and N-methyl-4-pyridone helps researchers understand the influence of electronic effects on carbanion stability. [] While no direct correlation was found between carbanion stability and decarboxylation rate, these studies provide valuable insights into the factors governing the reaction mechanism and contribute to building a more comprehensive understanding of ODCase catalysis. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.